N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide
Overview
Description
N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the isopropyl and methyl groups, along with the acetamide moiety, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide can be achieved through several synthetic routes. One common method involves the condensation of 1-isopropyl-5-methyl-2-oxoindoline with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-isopropyl-5-methyl-2-oxoindoline and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the indole ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may reduce the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide has been investigated for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its indole core is a common motif in many pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes. For example, it may inhibit certain kinases or modulate the activity of neurotransmitter receptors. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
N-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-yl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-2-oxo-1-propan-2-yl-3H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-8(2)16-12-6-5-9(3)7-11(12)13(14(16)18)15-10(4)17/h5-8,13H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRYHKZRAIBSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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